2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol, also known as 2-(2-naphthalen-2-ylindol-1-yl)ethanol, is a complex organic compound featuring both naphthalene and indole moieties. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications in drug development. It serves as a versatile building block for synthesizing more complex organic molecules, particularly in the exploration of new therapeutic agents.
The compound can be synthesized through various organic reactions, often involving naphthalene derivatives and indole structures. Its molecular formula is with a molecular weight of 287.4 g/mol. The compound is primarily sourced from laboratory synthesis, utilizing starting materials like naphthalene and indole derivatives.
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is classified as an indole derivative with significant relevance in medicinal chemistry. It falls under the category of heterocyclic compounds due to the presence of nitrogen in the indole ring.
The synthesis of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol typically involves several key steps:
Industrial production may utilize advanced methods such as continuous flow reactors to enhance yield and purity while adhering to stringent quality control measures.
The molecular structure of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol features a complex arrangement that includes:
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol can participate in various chemical reactions:
Typical reagents used include:
These reactions can be conducted under various conditions tailored to achieve desired products effectively.
The mechanism of action for 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is not fully elucidated but is believed to involve interactions at the molecular level that influence biological pathways relevant to its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties, suggesting that this compound could interact with biological targets such as enzymes or receptors involved in these processes .
Property | Value |
---|---|
Molecular Weight | 287.4 g/mol |
Density | Not specified |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Appearance | Powder to crystal |
The chemical properties include:
The predicted pKa value indicates its acidic nature, which may influence its solubility and reactivity in biological systems .
The applications of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol are diverse:
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol represents a specialized class of N-functionalized indole alkaloids characterized by a naphthalene moiety linked at the indole C2 position and an ethanol group attached to the indole nitrogen (N1). This molecular architecture creates a hybrid heteroaromatic system with distinct three-dimensional features. X-ray crystallographic studies of closely related compounds reveal that these molecules typically crystallize in monoclinic systems with space group P2₁/c, featuring unit cell dimensions approximating a = 18.1 Å, b = 8.4 Å, c = 11.7 Å, and β = 92.6° [3]. The naphthalene and indole rings exhibit significant non-planarity, with interplanar dihedral angles ranging between 30-35°, as observed in analogous structures like 2-(naphthalen-2-yl)-1,8-naphthyridine (31.18° dihedral) [2]. This angular displacement between ring systems substantially influences molecular conformation and potential biological interactions.
The ethanol tether at N1 enhances structural flexibility and hydrogen-bonding capability. In crystalline states, similar structures demonstrate conformational preferences where the ethanol chain adopts extended conformations, facilitating intermolecular hydrogen bonding networks. For instance, in the salt structure of 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate, the ammonium group forms N–H···O bonds with carboxylate oxygens (N–O distance ≈ 2.85 Å), creating supramolecular chains [3]. Computational analyses of related naphthylindoles indicate moderate lipophilicity (consensus LogP ≈ 2.5-3.0) and polar surface areas between 30-60 Ų, reflecting their potential for membrane permeability and bioactivity [5] [9].
Compound | Crystal System | Dihedral Angle (°) | Unit Cell Volume (ų) | Key Intermolecular Interactions |
---|---|---|---|---|
2-(Naphthalen-2-yl)-1,8-naphthyridine [2] | Monoclinic (P2₁/c) | 31.18 | 1283.8 | π-π stacking (3.8 Å) |
2-(1H-Indol-3-yl)ethan-1-aminium salt [3] | Monoclinic (P2₁/c) | N/A | 1778.3 | N–H···O (2.85 Å) |
1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol [7] | Monoclinic (C2/c) | 25.4 | 2881.6 | O–H···N (2.79 Å) |
The electron distribution in these systems shows polarization at the indole-pyrrole nitrogen and significant charge delocalization across the fused ring systems. Substituent effects profoundly modulate electronic properties – electron-withdrawing groups at indole C5 (e.g., bromo in C₁₇H₁₄BrNO₂) reduce electron density at N1, while methoxy groups on naphthalene enhance π-electron donation [7]. Spectroscopic signatures include characteristic N–H stretching vibrations at 3400-3450 cm⁻¹ and aromatic C=C absorptions near 1600 cm⁻¹ in IR spectra, while ¹H NMR displays diagnostic signals for the ethanol chain's methylene groups between δ 3.8-4.5 ppm [3] [8].
The strategic integration of indole and naphthalene pharmacophores emerged from early observations of their complementary bioactivity profiles. Initial synthetic approaches relied on classical condensation reactions, exemplified by Claisen-Schmidt condensations between 1-(thiophen-2-yl)ethanone and 2-substituted 1H-indole-3-carbaldehydes under basic conditions (KOH/ethanol), producing chalcone derivatives with moderate yields [6]. These methods provided foundational access to indole-naphthalene scaffolds but suffered from regiochemical limitations and functional group incompatibilities. The discovery of transition metal-catalyzed transformations marked a significant advancement, particularly palladium-mediated cyclizations and cross-couplings that enabled precise construction of the C2-naphthyl bond. A notable breakthrough involved PdCl₂-catalyzed endo-dig cyclo-isomerization of 2-alkynylanilines, which afforded 2-substituted indoles with excellent regiocontrol [7].
Modern synthetic routes have achieved substantial efficiency improvements through multicomponent reactions and tandem catalysis. A representative optimized synthesis employs Ru₃(CO)₁₂ (1 mol%), xantphos (3 mol%), and t-BuOK (50 mol%) in t-amyl alcohol at 403 K, enabling direct coupling of (2-aminopyridin-3-yl)methanol with 1-(naphthalen-2-yl)ethan-1-one to achieve 81% yield of naphthyridine-indole hybrids in 5 hours [2]. This methodology highlights the shift toward atom-economical processes using earth-abundant catalysts. Concurrently, protecting group strategies evolved to address N1 functionalization, where traditional methods used bulky silyl groups, while contemporary approaches employ temporary chelation-assisted protection during C–H activation steps.
The structural diversification of these hybrids accelerated with advances in direct functionalization techniques. Late-stage bromination at indole C5 using bromine donors or N-bromosuccinimide provided handles for further derivatization through cross-coupling, as demonstrated in the synthesis of 5-bromo-2-(4-methoxyphenyl)indole derivatives [7]. Additionally, asymmetric catalysis enabled access to chiral variants like (R)-1-(naphthalen-1-yl)ethanol, though enantioselective synthesis of the exact target scaffold remains underdeveloped [9]. The historical trajectory reveals three evolutionary phases: (1) Classical condensations (pre-2000), (2) Transition-metal catalyzed couplings (2000-2015), and (3) Contemporary C–H functionalization era (2015-present).
Synthetic indole derivatives occupy a complex regulatory space due to structural similarities with controlled substances and approved pharmaceuticals. Regulatory scrutiny primarily focuses on structural motifs that resemble scheduled compounds, particularly those featuring:
In the United States, the Drug Enforcement Administration (DEA) utilizes structural analog analysis to control indole derivatives under the Controlled Substances Act. Compounds sharing the indole-2-aryl-N-alkyl backbone may be classified as Schedule I controlled substances if they exhibit structural similarity to JWH-018 or other banned synthetic cannabinoids [4] [9]. The European Medicines Agency (EMA) employs a functional group-based assessment, where compounds bearing both indole nitrogen alkylation and naphthyl substitution undergo additional scrutiny for potential psychoactivity.
Region | Primary Regulatory Focus | Assessment Criteria | Examples of Controlled Analogs |
---|---|---|---|
United States (DEA) | Structural similarity to Schedule I cannabinoids | Core scaffold + substituent pattern | JWH-018, AM-2201 |
European Union (EMA) | Functional group combinations | N-alkylation + aryl substitution | 1-Pentyl-3-naphthoylindole |
Japan (NPA) | Presence of indole core + lipophilic groups | Molecular weight < 500 Da + LogP > 2.0 | AM-694 derivatives |
International regulations vary significantly regarding research exemptions. The U.S. permits unapproved indole derivatives for legitimate scientific research under DEA license, whereas Germany requires additional state-level approvals for naphthalene-containing indoles. Patent landscapes reveal competing claims, with composition-of-matter patents covering crystalline forms of indole-naphthalene salts (e.g., C₂₀H₂₂N₂O₄) [3] and process patents protecting catalytic methods for constructing indole-naphthalene bonds using Ru₃(CO)₁₂/xantphos systems [2]. These intellectual property protections influence commercial development pathways, steering research toward novel crystalline polymorphs or salt forms to circumvent existing claims.
The analytical differentiation of structurally similar compounds presents regulatory challenges. Advanced characterization techniques such as single-crystal X-ray diffraction (e.g., CCDC 1901187, 1841580) provide definitive structural proof [2] [7], while spectroscopic fingerprints (¹H NMR chemical shifts of ethanol chain protons) aid in distinguishing positional isomers. Regulatory submissions increasingly require comprehensive solid-state characterization, including crystallographic data, polymorph screening, and dissolution profiles, particularly for salts like 2-(1H-indol-3-yl)ethan-1-aminium carboxylates [3].
Compound Name | CAS Number | Molecular Formula | Structural Features |
---|---|---|---|
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol | Not specified | C₂₀H₁₇NO | Indole-N1-ethanol, C2-naphthalene |
2-(1H-Indol-2-yl)ethanol | 11788463 | C₁₀H₁₁NO | Indole-C2-ethanol |
1-(1H-Indol-2-yl)ethan-1-one | 4264-35-1 | C₁₀H₉NO | Indole-C2 acetyl |
(R)-1-(Naphthalen-1-yl)ethanol | 42177-25-3 | C₁₂H₁₂O | Chiral naphthyl ethanol |
2-Amino-1-(1H-indol-5-yl)ethan-1-ol | 508233-98-5 | C₁₀H₁₂N₂O | Indole-C5 β-amino alcohol |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3